
C26H43NO3Si2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. Este compuesto es una molécula orgánica compleja que presenta múltiples grupos funcionales, incluidos los grupos trimetilsililo, un grupo carbonitrilo y un grupo cetona. Su estructura única lo convierte en un objeto de interés en varios campos de la investigación científica.
Métodos De Preparación
La síntesis de (1S,2R,10S,11S,14R,15S,17S)-2,15-dimetil-5-oxo-14,17-bis[(trimetilsilil)oxi]tetraciclo[8.7.0.0{2,7}.0{11,15}]heptadeca-6-eno-14-carbonitrilo involucra múltiples pasos, comenzando típicamente con la preparación de la estructura tetracyclica central. Esto va seguido de la introducción de los grupos trimetilsililo y el grupo carbonitrilo. Las condiciones de reacción a menudo requieren el uso de bases fuertes, como el hidruro de sodio, y solventes como el tetrahidrofurano. Los métodos de producción industrial pueden implicar el uso de catalizadores para mejorar el rendimiento y la selectividad .
Análisis De Reacciones Químicas
Este compuesto se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo cetona se puede oxidar aún más para formar ácidos carboxílicos en condiciones oxidantes fuertes.
Reducción: El grupo carbonitrilo se puede reducir a una amina utilizando agentes reductores como el hidruro de aluminio y litio.
Aplicaciones Científicas De Investigación
El compuesto (1S,2R,10S,11S,14R,15S,17S)-2,15-dimetil-5-oxo-14,17-bis[(trimetilsilil)oxi]tetraciclo[8.7.0.0{2,7}.0{11,15}]heptadeca-6-eno-14-carbonitrilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Su estructura única le permite interactuar con macromoléculas biológicas, lo que lo hace útil en el estudio de los mecanismos enzimáticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos involucra su interacción con objetivos moleculares específicos. Los grupos trimetilsililo mejoran su lipofilia, lo que le permite penetrar fácilmente las membranas celulares. Una vez dentro de la célula, puede interactuar con enzimas y otras proteínas, inhibiendo potencialmente su actividad o alterando su función. El grupo carbonitrilo puede formar enlaces covalentes con sitios nucleofílicos en proteínas, lo que lleva a una inhibición irreversible .
Comparación Con Compuestos Similares
Compuestos similares a (1S,2R,10S,11S,14R,15S,17S)-2,15-dimetil-5-oxo-14,17-bis[(trimetilsilil)oxi]tetraciclo[8.7.0.0{2,7}.0{11,15}]heptadeca-6-eno-14-carbonitrilo incluyen otros compuestos tetracyclicos con diferentes grupos funcionales. Por ejemplo:
- (1S,2R,10S,11S,14R,15S,17S)-2,15-dimetil-5-oxo-14,17-bis[(trimetilsilil)oxi]tetraciclo[8.7.0.0{2,7}.0{11,15}]heptadeca-6-eno-14-carbonitrilo : Este compuesto tiene características estructurales similares pero diferentes grupos funcionales, lo que lleva a diferentes propiedades químicas y aplicaciones .
- Nanopartículas a base de sílice : Estos compuestos comparten la presencia de átomos de silicio pero difieren significativamente en su estructura general y aplicaciones .
Propiedades
Fórmula molecular |
C26H43NO3Si2 |
|---|---|
Peso molecular |
473.8 g/mol |
Nombre IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-10,13-dimethyl-3-oxo-11,17-bis(trimethylsilyloxy)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carbonitrile |
InChI |
InChI=1S/C26H43NO3Si2/c1-24-13-11-19(28)15-18(24)9-10-20-21-12-14-26(17-27,30-32(6,7)8)25(21,2)16-22(23(20)24)29-31(3,4)5/h15,20-23H,9-14,16H2,1-8H3/t20-,21-,22-,23+,24-,25-,26-/m0/s1 |
Clave InChI |
XJMCXAZKIBJUJN-UGFNJNLGSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C#N)O[Si](C)(C)C)C)O[Si](C)(C)C |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C#N)O[Si](C)(C)C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


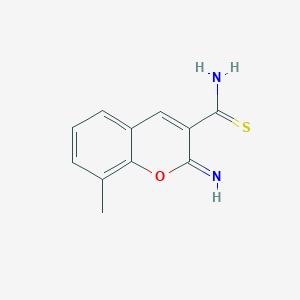
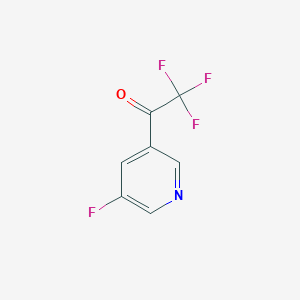

![Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12637101.png)
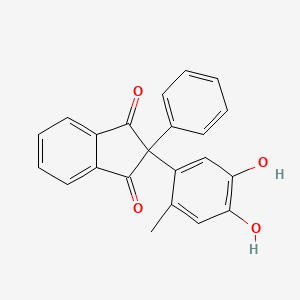
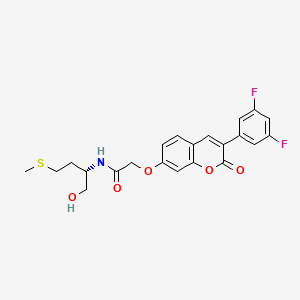
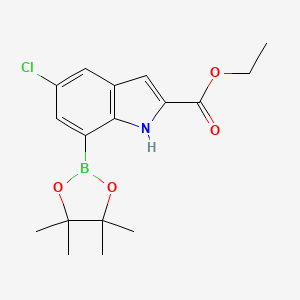
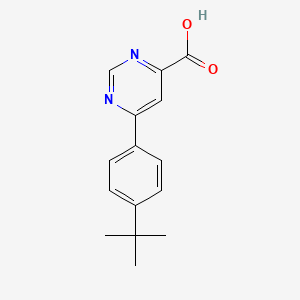
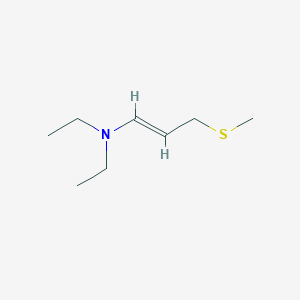

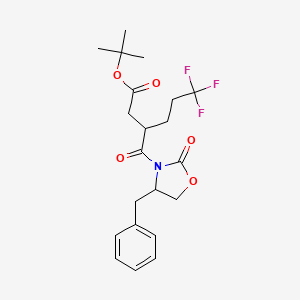
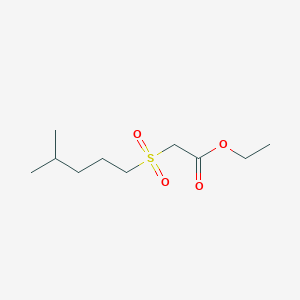

![Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-](/img/structure/B12637146.png)
